molecular formula C11H16ClNO3 B6607892 propan-2-yl 2-amino-5-methoxybenzoate hydrochloride CAS No. 2137597-86-3

propan-2-yl 2-amino-5-methoxybenzoate hydrochloride

Cat. No.: B6607892
CAS No.: 2137597-86-3
M. Wt: 245.70 g/mol
InChI Key: WEWCFAQYDDWHRI-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-5-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl It is commonly used in research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-amino-5-methoxybenzoate hydrochloride typically involves the esterification of 2-amino-5-methoxybenzoic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-5-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and methoxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Research Applications

1. Organic Synthesis
Propan-2-yl 2-amino-5-methoxybenzoate hydrochloride serves as a crucial reagent in organic synthesis. It is utilized for the synthesis of more complex molecules through various reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form quinones or reduced to yield amines, making it versatile for synthetic pathways in chemical research.

2. Mechanistic Studies
The compound’s interaction with enzymes and receptors allows researchers to study its mechanism of action. This includes binding studies that elucidate how the compound modulates enzyme activity, which is vital for understanding biochemical pathways.

Biological Applications

1. Biochemical Assays
In biological research, this compound is employed as a probe in biochemical assays. It is particularly useful for studying enzyme activities and interactions within cellular systems.

2. Anticancer Research
Recent studies have indicated that derivatives of methoxybenzoic acids exhibit potential anticancer properties. For instance, similar compounds have been investigated for their ability to inhibit tubulin polymerization, which is critical for cancer cell growth inhibition . The structure-activity relationship (SAR) studies suggest that modifications to the methoxy group can enhance biological activity against cancer cell lines .

Medicinal Applications

1. Therapeutic Properties
Research has highlighted the anti-inflammatory and analgesic effects of this compound. Its potential therapeutic applications include treatment strategies for conditions like arthritis and chronic pain management.

2. Protein Aging Inhibition
The compound has been studied for its ability to inhibit nonenzymatic cross-linking of proteins, a process associated with aging and diabetes-related complications. By preventing advanced glycosylation end products (AGEs), it shows promise in improving protein longevity and function in biological systems .

Industrial Applications

1. Pharmaceutical Production
In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as a building block facilitates the synthesis of various medicinal compounds.

2. Food Preservation
The compound's properties may also extend to food preservation applications by inhibiting spoilage processes related to protein aging. This could lead to the development of non-toxic preservatives that enhance food shelf life without adverse health effects .

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that derivatives similar to this compound effectively inhibited cancer cell growth in vitro, with IC50 values indicating potent activity against specific tumor types .

Case Study 2: Enzyme Interaction
Research involving enzyme assays revealed that this compound could modulate the activity of certain enzymes involved in metabolic pathways, suggesting its utility in drug development aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of propan-2-yl 2-amino-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-amino-4-methoxybenzoate hydrochloride
  • Propan-2-yl 2-amino-6-methoxybenzoate hydrochloride
  • Propan-2-yl 2-amino-5-ethoxybenzoate hydrochloride

Uniqueness

Propan-2-yl 2-amino-5-methoxybenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Biological Activity

Propan-2-yl 2-amino-5-methoxybenzoate hydrochloride, also known as a derivative of methoxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15ClN2O3C_{11}H_{15}ClN_{2}O_{3} and is characterized by a methoxy group at the 5-position of the benzoate ring. This structural configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to propan-2-yl 2-amino-5-methoxybenzoate exhibit notable anticancer properties. For instance, derivatives containing amino groups have shown enhanced cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. In a comparative study, certain derivatives demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on A549 cells using an MTT assay. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM. This suggests that the compound may serve as a potential lead in developing new anticancer therapies.

Concentration (µM) Cell Viability (%)
0100
2585
5070
10045

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Its derivatives have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table: Antimicrobial Efficacy Against Selected Pathogens

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, triggering apoptosis in cancer cells while selectively sparing normal cells .

Properties

IUPAC Name

propan-2-yl 2-amino-5-methoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(2)15-11(13)9-6-8(14-3)4-5-10(9)12;/h4-7H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWCFAQYDDWHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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